![molecular formula C21H20Cl2N2O4 B14508658 N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) CAS No. 62715-87-1](/img/structure/B14508658.png)
N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two acetamide groups connected via a methylene bridge to a bis(3-chloro-4,1-phenylene) core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) typically involves the reaction of 3-chloro-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds through the formation of an intermediate methylene-bridged bis(3-chloro-4,1-phenylene) compound, which is then acetylated to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid to promote the formation of the methylene bridge.
Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Applications De Recherche Scientifique
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-1,3-Phenylene bismaleimide
- 4,4’-Methylenedianiline
Uniqueness
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is unique due to its specific substitution pattern and the presence of acetamide groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
62715-87-1 |
|---|---|
Formule moléculaire |
C21H20Cl2N2O4 |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
N-acetyl-N-[3-chloro-4-[[2-chloro-4-(diacetylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12(26)24(13(2)27)18-7-5-16(20(22)10-18)9-17-6-8-19(11-21(17)23)25(14(3)28)15(4)29/h5-8,10-11H,9H2,1-4H3 |
Clé InChI |
DLVQSOPNUDYLRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C(=O)C)C(=O)C)Cl)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


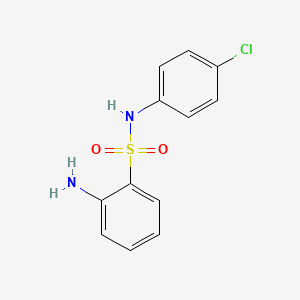
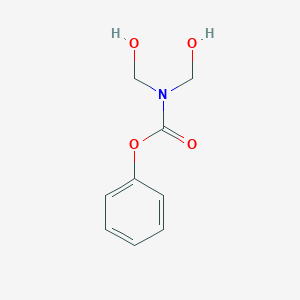



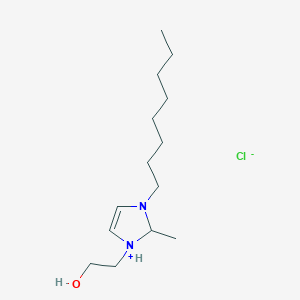
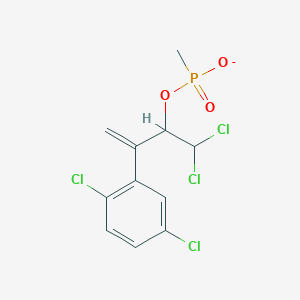
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)

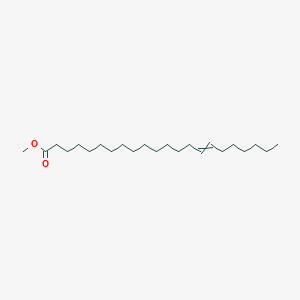
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)


